molecular formula C10H22Cl2N2 B2803087 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride CAS No. 1286274-85-8

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2803087
CAS No.: 1286274-85-8
M. Wt: 241.2
InChI Key: RDQFPMCWCMMYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H21ClN2 and a molecular weight of 204.74 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclobutylmethyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the piperidine derivative.

    Formation of the Amine: The amine group is introduced through reductive amination or other suitable methods.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:

    1-(Cyclopropylmethyl)piperidin-4-amine: Similar in structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    1-(Cyclohexylmethyl)piperidin-4-amine: Features a cyclohexylmethyl group, leading to different chemical and biological properties.

    1-(Phenylmethyl)piperidin-4-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10-4-6-12(7-5-10)8-9-2-1-3-9;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFPMCWCMMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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